3-Azido-D-alanine
Overview
Description
3-Azido-D-alanine: is a modified form of D-alanine, an amino acid. It contains an azide group, which makes it a valuable compound in various chemical and biological applications. The azide group allows it to participate in click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Azido-D-alanine can be synthesized through several methods. One common approach involves the reaction of D-alanine with sodium azide in the presence of a suitable solvent and catalyst. The reaction typically proceeds under mild conditions, such as room temperature, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 3-Azido-D-alanine undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC).
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions.
Alkyne-Containing Compounds: React with the azide group in click chemistry reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and water
Major Products:
Triazoles: Formed in click chemistry reactions.
Substituted Alanines: Formed in substitution reactions.
Scientific Research Applications
3-Azido-D-alanine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in metabolic labeling to study bacterial cell walls and protein interactions.
Medicine: Potential use in drug delivery systems and imaging agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The azide group in 3-Azido-D-alanine allows it to participate in bioorthogonal reactions, which are reactions that occur inside living systems without interfering with native biochemical processes. The azide group reacts with alkyne-containing molecules to form stable triazole linkages, enabling the labeling and tracking of biomolecules .
Comparison with Similar Compounds
3-Azido-L-alanine: Similar structure but with L-alanine instead of D-alanine.
4-Azido-L-homoalanine: Contains an azide group on a longer carbon chain.
4-Azido-L-phenylalanine: Contains an azide group on a phenylalanine backbone.
Uniqueness: 3-Azido-D-alanine is unique due to its D-alanine backbone, which makes it particularly useful in studying bacterial cell walls and protein interactions. Its azide group allows for versatile applications in click chemistry and bioorthogonal labeling .
Properties
IUPAC Name |
(2R)-2-amino-3-azidopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2/c4-2(3(8)9)1-6-7-5/h2H,1,4H2,(H,8,9)/t2-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFCKCQAKQRJFC-UWTATZPHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401030533 | |
Record name | D-Azidoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105928-88-9 | |
Record name | D-Azidoalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401030533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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